molecular formula C8H12O B147368 Bicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 95-12-5

Bicyclo[2.2.1]hept-5-ene-2-methanol

Cat. No. B147368
CAS RN: 95-12-5
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-methanol is a chemical compound that has been studied for its potential applications in polymer chemistry and materials science. The compound features a bicyclic structure with a hydroxyl functional group, making it a candidate for various chemical modifications and reactions.

Synthesis Analysis

The synthesis of hydroxyl functional polyethylene through the copolymerization of ethylene with bicyclo[2.2.1]hept-5-ene-2-methanol has been demonstrated as a direct and efficient route. This process involves the use of trimethylaluminium and a metallocene/MAO catalyst system. Among the metallocenes tested, Me2SiCp2ZrCl2 was particularly effective, yielding a copolymer with up to 6.2 mol-% of alcohol content. The influence of the Al/Zr ratio and temperature on the copolymerization process was also investigated, providing insights into the optimization of the synthesis procedure .

Molecular Structure Analysis

The molecular structure of the copolymers derived from bicyclo[2.2.1]hept-5-ene-2-methanol was characterized using 1H NMR, differential scanning calorimetry, and intrinsic viscosity measurements. These techniques allowed for the determination of the copolymer composition and the degree of hydroxyl functionalization, which are critical for understanding the material properties and potential applications .

Chemical Reactions Analysis

The reactivity of bicyclo[2.2.1]hept-5-ene-2-methanol and its derivatives has been explored through pyrolysis-mass spectrometry and microwave spectroscopy. The pyrolysates of various derivatives were analyzed, revealing the formation of compounds such as ethene, s-trans-acrolein, methyl vinyl ketone, methylallene, and isocyanic acid. These findings suggest that the compound and its derivatives can undergo pyrolytic elimination reactions to generate a range of interesting pyrolysates .

Physical and Chemical Properties Analysis

Anodic oxidation studies of bicyclo[2.2.1]hept-2-ene, a related compound, have shown that electrolysis in methanolic sodium methoxide can produce a variety of products including methyl tricyclo[2.2.1.02,6]heptan-3-yl carbonate and exo-2-methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate. These results provide insight into the electrochemical behavior of bicyclic compounds and suggest potential pathways for the functionalization of bicyclo[2.2.1]hept-5-ene-2-methanol through similar oxidation reactions .

Scientific Research Applications

Polymer Synthesis

Bicyclo[2.2.1]hept-5-ene-2-methanol plays a crucial role in the polymerization process. It has been used in the preparation of homo- and copolymers containing repeating units, as demonstrated in studies using palladium(II) catalysts (Reinmuth et al., 1996). Additionally, the synthesis and characterization of alicyclic polymers designed for 193 nm photoresist materials also involve this compound (Okoroanyanwu et al., 1998).

Electrochemical Applications

Electrochemically induced cyclization of derivatives of Bicyclo[2.2.1]hept-5-ene-2-methanol has been studied for the production of pharmacologically active compounds, highlighting its importance in electrochemical applications (Vereshchagin et al., 2014). Another study by Baggaley et al. (1975) focused on the anodic oxidation of this compound to explore its potential in producing various chemical derivatives (Baggaley et al., 1975).

Advanced Material Applications

The compound has been instrumental in the development of advanced materials, particularly in the context of lithographic applications. For instance, Okoroanyanwu et al. (1998) explored its use in the formulation of photoresist compositions for 193 nm lithography (Okoroanyanwu et al., 1998).

Chemical Synthesis

Bicyclo[2.2.1]hept-5-ene-2-methanol is also pivotal in various chemical synthesis processes. Studies have shown its use in the preparation of transition metal complexes, as investigated by McCann et al. (1997) (McCann et al., 1997), and in the synthesis of halomethyl-substituted derivatives by Mamedov et al. (2009) (Mamedov et al., 2009).

Analytical and Spectroscopic Studies

This compound is also used in analytical and spectroscopic studies. For example, Sakaizumi et al. (1997) investigated the pyrolysates of its derivatives using pyrolysis-mass spectrometry and microwave spectroscopy (Sakaizumi et al., 1997).

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethanol
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InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUMNWCHHXDUKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30421-42-2
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, homopolymer
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DSSTOX Substance ID

DTXSID3038698
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Molecular Weight

124.18 g/mol
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Product Name

Bicyclo[2.2.1]hept-5-ene-2-methanol

CAS RN

95-12-5, 13360-81-1
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Record name 5-Norbornene-2-methanol
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Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Synthesis routes and methods I

Procedure details

397 g (3 mol) of dicyclopentadiene (DCPD) (produced from Aldrich Inc.) and 331 g (5.7 mol) of allyl alcohol (produced from Aldrich Inc.) were added to a 2 L high-pressure reactor and the temperature of the 2 L high-pressure reactor was increased to 210° C. The resulting mixture was reacted for one hour, stirring at 300 rpm. When the reaction was completed, the reactant was cooled and loaded into a distillation device. The reactant was distilled twice at a reduced pressure of 1 torr using a vacuum pump to attain a product at 56° C. (Yield: 52%).
Quantity
397 g
Type
reactant
Reaction Step One
Quantity
331 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Norbornen-5-ol (25 g) was dissolved at 55° C. in 100 mL of formic acid (96%). Unless otherwise specified, all of the reagents specified in the examples herein are obtained from the Aldrich Chemical Co. After 2 hours gas chromatography (GC) indicated that all norbornen-5-ol was consumed. The reaction mixture was cooled down and 100 mL of ether was added. Then, the reaction mixture was extracted with 10×100 mL of water. The organic layer was separated, dried and ether was removed. The product was distilled at 75° C. (20 mm Hg). Yield: 17 g, 54% (95% pure by GC, no OH peak by IR). The same procedure afforded formyl ester of norbornen-5-methanol with 37% yield (b. p. 85° C., 20 mm Hg, 96% pure by GC).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium borohydride (15.49 g, 0.409 mol) in absolute ethanol (350 ml) was added dropmise to a stirred solution of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (50.0 g, 0.409 mol) in absolute ethanol (300 ml) at 50°-60°. Following the addition, the reaction mixture was stirred at ambient temperature for 4 h. The solution was then acidified to congo red with dilute hydrochloric acid (2 M), filtered, and this solution was reduced to low volume under reduced pressure. Water (200 ml) was then added, and the mixture was stirred, when a white solid seperated. The reaction mixture was filtered, and the agueous solution was then extracted with ether (3×150 ml). The ether extracts were combined and dried (MgSO4), and the solution was then concentrated under reduced pressure to afford a pale yellow oil. Distillation of the oil gave bicyclo[2.2.1]hept-5-ene-2-methanol, b.p. 98°-100°/15 mm Hg.
Quantity
15.49 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(exo-rich) 5-norbornene-2-methanol (15 g, 0.121 mol) that was synthesized in (2) of Example 1, triethylamine (Aldrich, 61.2 g, 0.605 mol), and 20 ml of THF were put into the two-neck flask having the volume of 250 ml, and then agitated in the ice-water bath at 0° C. Cinnamoyl chloride (22.1 g, 0.133 mol) was dissolved in 60 ml of THF and then slowly added to the above reactant by using the additional flask. After 10 min, the reactant was heated to normal temperature and the agitation was additionally performed for 1 hour. The solution was diluted with ethyl acetate, moved to the separatory funnel, washed by using water and NaHCO3 several times, and subjected to the distillation under reduced pressure to remove the solvent. The purification was performed by using the column chromatography (hexane:ethyl acetate=20:1) to obtain the product (yield: 88%). The molar ratio (mol %) of the exo isomer and the endo isomer of the product was 58:42.
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.1 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-methanol
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-methanol
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-methanol
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-methanol
Reactant of Route 5
Bicyclo[2.2.1]hept-5-ene-2-methanol
Reactant of Route 6
Bicyclo[2.2.1]hept-5-ene-2-methanol

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